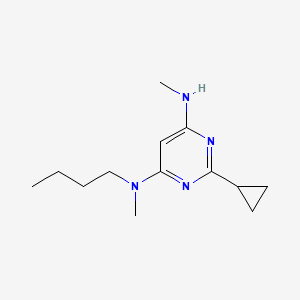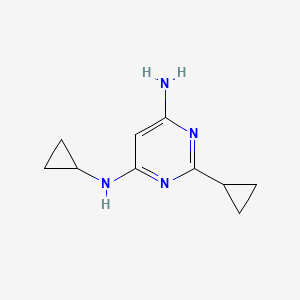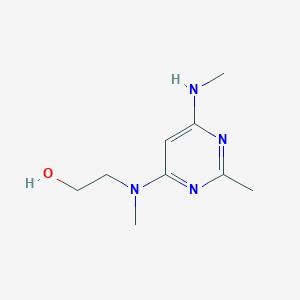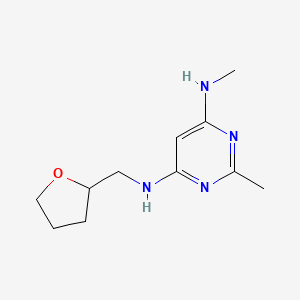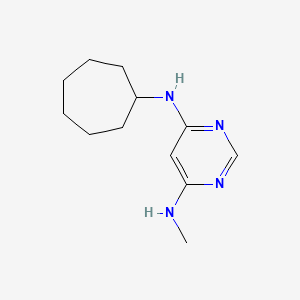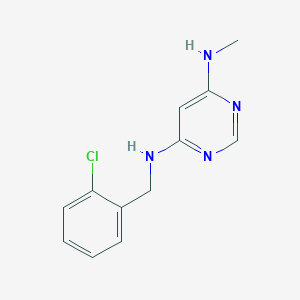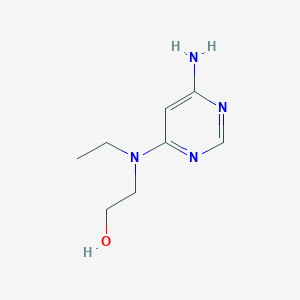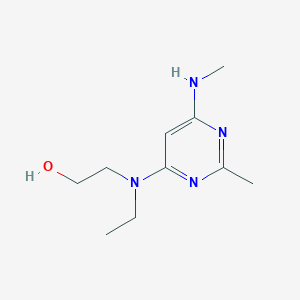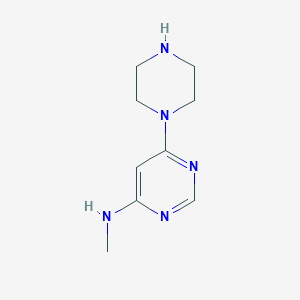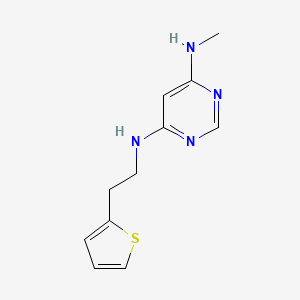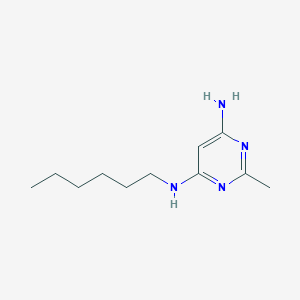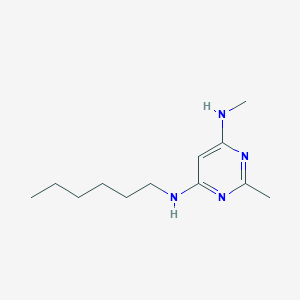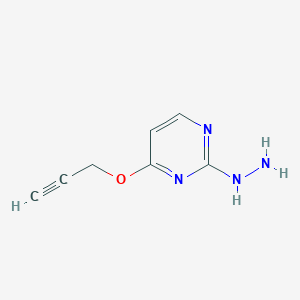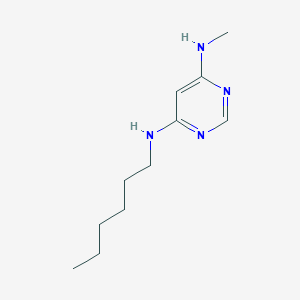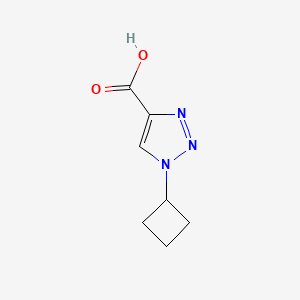
Acide 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclobutyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Applications De Recherche Scientifique
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various methodsThis reaction is typically catalyzed by copper(I) ions and can be carried out under mild conditions . Another method involves the decarboxylation/click cascade reaction with propiolic acid using a sodium ascorbate/copper iodide reductive catalytic system .
Industrial Production Methods
Industrial production of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid often employs continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Mécanisme D'action
The mechanism of action of 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but lacks the cyclobutyl group.
1-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid: Differing in the position of the nitrogen atoms in the triazole ring.
1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group
Uniqueness
The presence of the cyclobutyl group in 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic properties, making it distinct from other triazole derivatives. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-cyclobutyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOLEMWRZEERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


